molecular formula C14H17NO2 B10908519 5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one

5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one

Cat. No.: B10908519
M. Wt: 231.29 g/mol
InChI Key: ODAOCAVIVMZAEA-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one is an organic compound that features a cyclohexenone ring substituted with a dimethylaminophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one typically involves the reaction of o-hydroxyacetophenone with 4-dimethylaminobenzaldehyde using piperidine as a catalyst. This reaction forms a chalcone intermediate, which is then cyclized using hydrogen peroxide to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and dimethylamino groups play crucial roles in its reactivity and biological activity. For example, the hydroxyl group can participate in hydrogen bonding, while the dimethylamino group can engage in electron-donating interactions, influencing the compound’s overall behavior in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C14H17NO2/c1-15(2)12-5-3-10(4-6-12)11-7-13(16)9-14(17)8-11/h3-6,9,11,16H,7-8H2,1-2H3

InChI Key

ODAOCAVIVMZAEA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)O

Origin of Product

United States

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